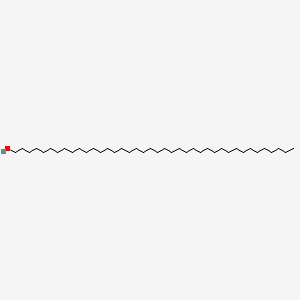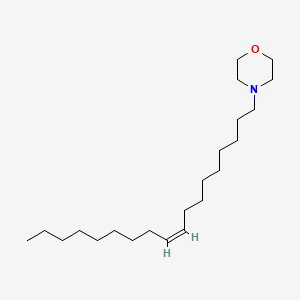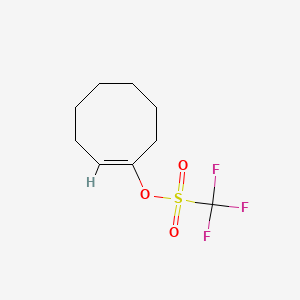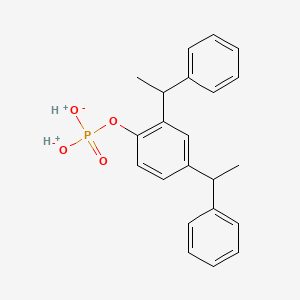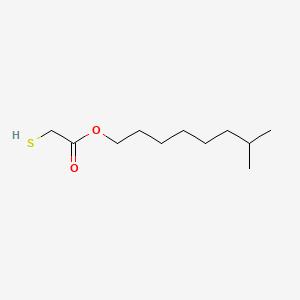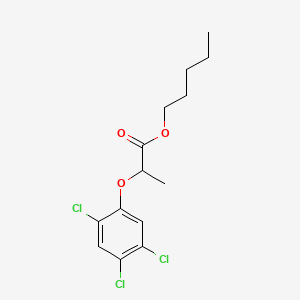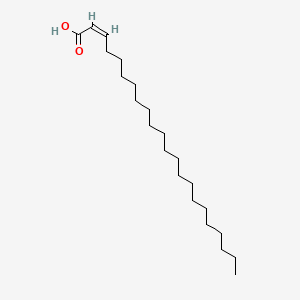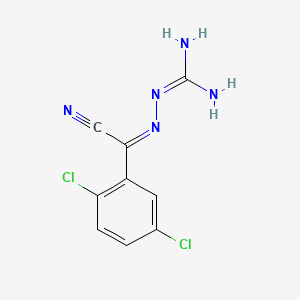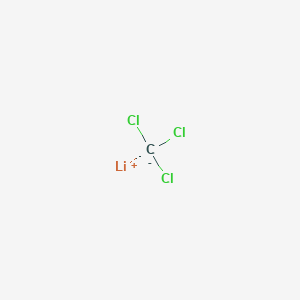
(Trichloromethyl)lithium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Trichloromethyl)lithium, also known as lithium trichloromethanide, is an organolithium compound with the molecular formula CCl₃Li. It is a reagent commonly used in organic synthesis due to its high reactivity and ability to form carbon-carbon bonds. The compound is characterized by the presence of a trichloromethyl group (CCl₃) bonded to a lithium atom, making it a valuable intermediate in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
(Trichloromethyl)lithium can be synthesized through the reaction of carbon tetrachloride (CCl₄) with lithium metal. The reaction typically takes place in an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The process involves the following steps:
- Dissolve lithium metal in a suitable solvent, such as tetrahydrofuran (THF).
- Slowly add carbon tetrachloride to the solution while maintaining a low temperature to control the reaction rate.
- Stir the mixture until the reaction is complete, resulting in the formation of this compound and lithium chloride as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the compound and ensure safety. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .
化学反応の分析
Types of Reactions
(Trichloromethyl)lithium undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile, replacing halogen atoms in organic compounds.
Addition Reactions: It can add to carbonyl compounds, forming alcohols or other functional groups.
Reduction Reactions: It can reduce certain organic compounds, such as ketones and aldehydes.
Common Reagents and Conditions
Common reagents used with this compound include:
Carbonyl Compounds: Aldehydes and ketones are often used as substrates in addition reactions.
Halogenated Compounds: Organic halides are common substrates in substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include:
Alcohols: Formed from the addition of this compound to carbonyl compounds.
Alkylated Compounds: Resulting from substitution reactions with organic halides.
科学的研究の応用
(Trichloromethyl)lithium has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the synthesis of intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to introduce functional groups into organic frameworks
作用機序
The mechanism of action of (Trichloromethyl)lithium involves its high nucleophilicity and ability to form strong carbon-lithium bonds. The compound can readily donate its electron pair to electrophilic centers, facilitating various chemical transformations. The molecular targets and pathways involved include:
Carbonyl Compounds: The nucleophilic attack on carbonyl groups leads to the formation of alcohols or other functional groups.
Halogenated Compounds: The substitution of halogen atoms in organic molecules results in the formation of new carbon-carbon bonds
類似化合物との比較
(Trichloromethyl)lithium can be compared with other organolithium compounds, such as:
Methyllithium (CH₃Li): Similar in reactivity but lacks the electron-withdrawing effect of the trichloromethyl group.
Phenyllithium (C₆H₅Li): More stable but less reactive compared to this compound.
Butyllithium (C₄H₉Li): Commonly used in organic synthesis but has different reactivity due to the alkyl group
The uniqueness of this compound lies in its ability to introduce the trichloromethyl group into organic molecules, providing a versatile tool for synthetic chemists.
特性
CAS番号 |
2146-66-9 |
|---|---|
分子式 |
CCl3Li |
分子量 |
125.3 g/mol |
IUPAC名 |
lithium;trichloromethane |
InChI |
InChI=1S/CCl3.Li/c2-1(3)4;/q-1;+1 |
InChIキー |
FFERJQVZFBLPPP-UHFFFAOYSA-N |
正規SMILES |
[Li+].[C-](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


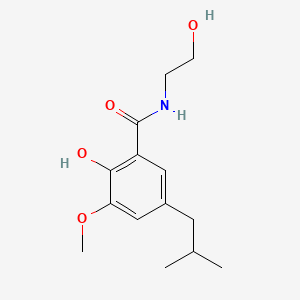
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
